molecular formula C10H11ClOS B1388427 1-(2-Thienyl)cyclopentanecarbonyl chloride CAS No. 54529-98-5

1-(2-Thienyl)cyclopentanecarbonyl chloride

Cat. No. B1388427
CAS RN: 54529-98-5
M. Wt: 214.71 g/mol
InChI Key: BOGKQYNIEGWOJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(2-Thienyl)cyclopentanecarbonyl chloride is C10H11ClOS . Its average mass is 214.712 Da and its monoisotopic mass is 214.021912 Da .

Safety And Hazards

Cyclopentanecarbonyl chloride, a related compound, is known to be hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage. It may also be corrosive to metals and cause respiratory irritation . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-thiophen-2-ylcyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGKQYNIEGWOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienyl)cyclopentanecarbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Thienyl)cyclopentanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(2-Thienyl)cyclopentanecarbonyl chloride
Reactant of Route 3
1-(2-Thienyl)cyclopentanecarbonyl chloride
Reactant of Route 4
1-(2-Thienyl)cyclopentanecarbonyl chloride
Reactant of Route 5
1-(2-Thienyl)cyclopentanecarbonyl chloride
Reactant of Route 6
1-(2-Thienyl)cyclopentanecarbonyl chloride

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